Cas no 1367950-34-2 (5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole)
5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-3,3-dimethyl-1,2-dihydroisoindole
- 5-BROMO-1,1-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOLE
- 1H-Isoindole, 5-bromo-2,3-dihydro-1,1-dimethyl-
- P17889
- SB11881
- CS-0055595
- 1367950-34-2
- 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole
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- MDL: MFCD22035731
- Inchi: 1S/C10H12BrN/c1-10(2)9-4-3-8(11)5-7(9)6-12-10/h3-5,12H,6H2,1-2H3
- InChI Key: YHMRDBKUCIEZKV-UHFFFAOYSA-N
- SMILES: C1(C)(C)C2=C(C=C(Br)C=C2)CN1
Computed Properties
- Exact Mass: 225.015
- Monoisotopic Mass: 225.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 2.1
5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Pricemore >>
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| Alichem | A199010785-1g |
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| Chemenu | CM231842-100mg |
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5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Suppliers
5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole
5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole (CAS No. 1367950-34-2): An Overview
5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole (CAS No. 1367950-34-2) is a versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of isoindoles, which are known for their diverse biological activities and synthetic utility.
The molecular structure of 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole features a bromine atom at the 5-position of the isoindole ring, along with two methyl groups at the 1-position. This specific arrangement imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various synthetic transformations and biological studies.
Recent research has highlighted the importance of 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the use of this compound as a scaffold for designing potent inhibitors of specific enzymes involved in cancer progression. The bromine substituent was found to enhance the binding affinity and selectivity of the derived compounds, leading to improved therapeutic outcomes.
In addition to its potential in drug discovery, 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole has been utilized in synthetic organic chemistry as a building block for constructing complex molecular architectures. Its reactivity and functional group tolerance make it a valuable intermediate in multi-step synthesis processes. A notable example is its use in the synthesis of bioactive natural products, where it serves as a key precursor for generating structurally diverse compounds with potential medicinal applications.
The physical properties of 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole have also been extensively studied. It is typically obtained as a solid with a melting point ranging from 80 to 85°C. The compound exhibits good solubility in common organic solvents such as dichloromethane and ethanol, which facilitates its use in various chemical reactions and analytical techniques.
Spectroscopic characterization of 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole has provided valuable insights into its molecular structure. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in elucidating the positions of functional groups and confirming the purity of synthesized samples. Infrared (IR) spectroscopy has further confirmed the presence of characteristic functional groups such as C-H and C=O bonds.
The synthetic routes to prepare 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole have been well-documented in the literature. One common method involves the reaction of 5-bromoisatin with dimethylamine under appropriate conditions to form the desired product. This approach is favored for its high yield and mild reaction conditions. Alternative synthetic strategies have also been explored to optimize efficiency and scalability for industrial applications.
In terms of safety and handling, it is important to note that while 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to minimize exposure risks.
The future prospects for 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole are promising. Ongoing research aims to further explore its biological activities and potential therapeutic applications. Additionally, efforts are being made to develop more efficient synthetic methods to meet increasing demand from both academic and industrial sectors.
In conclusion, 5-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole (CAS No. 1367950-34-2) is a multifaceted compound with significant potential in various fields of chemistry and medicine. Its unique structural features and versatile reactivity make it an important molecule for both fundamental research and practical applications.
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